molecular formula C18H17NO5S B2869566 3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine CAS No. 1706326-47-7

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine

Cat. No.: B2869566
CAS No.: 1706326-47-7
M. Wt: 359.4
InChI Key: ZQMSDTAHBMHBND-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzo[d][1,3]dioxole moiety, a phenylsulfonyl group, and a pyrrolidinylmethanone structure, making it a unique molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine typically involves the reaction of 3-(phenylsulfonyl)pyrrolidine with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a base. The reaction steps include:

  • Dissolving 3-(phenylsulfonyl)pyrrolidine in a suitable solvent such as dichloromethane.
  • Adding a base like triethylamine to the solution.
  • Slowly adding benzo[d][1,3]dioxole-5-carboxylic acid chloride to the reaction mixture while stirring at room temperature.
  • Allowing the reaction to proceed for several hours.
  • Quenching the reaction mixture with water.
  • Extracting the product with an organic solvent like ethyl acetate.
  • Purifying the product by column chromatography or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine has several scientific research applications:

    Anticancer Activity: Compounds containing the benzo[d][1,3]dioxol-5-yl group have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.

    Tubulin Polymerization Inhibition: The compound can target tubulin polymerization, causing mitotic blockade and cell apoptosis, making it a potential anticancer agent.

    Cell Cycle Arrest and Apoptosis Induction: Studies have shown that the compound can induce cell cycle arrest at the S phase and trigger apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxol-5-yl group and have shown anticancer activity.

    N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been evaluated for their antitumor activities.

Uniqueness

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential as an anticancer agent. Its ability to target tubulin polymerization and induce cell cycle arrest sets it apart from other similar compounds.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c20-18(13-6-7-16-17(10-13)24-12-23-16)19-9-8-15(11-19)25(21,22)14-4-2-1-3-5-14/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMSDTAHBMHBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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